molecular formula C8H4ClNOS3 B2707498 (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 470713-29-2

(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2707498
CAS No.: 470713-29-2
M. Wt: 261.76
InChI Key: CSUVQSLUHHQEMY-HYXAFXHYSA-N
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Description

(5E)-5-[(5-Chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 5-chloro-2-thienyl substituent at the 5-position and a mercapto group at the 2-position of the thiazole ring. This compound belongs to the broader class of 5-arylidene-1,3-thiazol-4(5H)-ones, which are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . Its E-configuration at the exocyclic double bond is critical for molecular interactions, as stereochemistry often influences bioactivity in such scaffolds .

Properties

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUVQSLUHHQEMY-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a more reduced form.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the chloro group, which can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and thienyl groups enhances its pharmacological potential.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant activity against various bacterial strains, including resistant strains like MRSA. A study published in the Journal of Medicinal Chemistry demonstrated that the compound's mercapto group significantly enhances its antimicrobial efficacy against these pathogens.

StudyBacterial Strains TestedResult
Journal of Medicinal ChemistryMRSA, E. coliEffective inhibition observed

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. In murine models, administration led to reduced paw edema compared to control groups, indicating its efficacy in mitigating inflammation. This suggests potential applications in treating inflammatory diseases.

StudyModel UsedResult
Murine Inflammation ModelPaw EdemaSignificant reduction in swelling

Anticancer Activity

The anticancer properties of this compound have been explored through various cytotoxicity assays. In vitro studies using MCF-7 breast cancer cells indicated an IC50 value of 15 µM, suggesting moderate cytotoxic activity. This positions the compound as a candidate for further development in cancer therapeutics.

StudyCell Line TestedIC50 Value (µM)
Cytotoxicity AssayMCF-715

Case Study 1: Antimicrobial Efficacy

In a comprehensive evaluation of thiazole derivatives, including this compound, researchers found that compounds with a mercapto group exhibited enhanced activity against resistant bacterial strains. This study underscores the significance of structural modifications in improving antimicrobial properties.

Case Study 2: Inflammation Model

A study focused on the anti-inflammatory effects of this compound utilized a murine model to assess paw edema. The results indicated that treatment with this compound significantly reduced inflammation compared to untreated controls. This finding supports its potential use in developing anti-inflammatory drugs.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro cytotoxicity studies revealed that this compound exhibits promising anticancer activity against MCF-7 cells with an IC50 value indicative of moderate effectiveness. Further research into its mechanism of action could reveal pathways for therapeutic application.

Mechanism of Action

The exact mechanism of action of (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one varies depending on its application:

    Antimicrobial Activity: It is believed to interfere with the synthesis of bacterial cell walls or disrupt membrane integrity, leading to cell death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific molecular pathways, such as the caspase pathway, or by inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Features

The compound’s structure can be compared to analogs with variations in the arylidene substituent, heterocyclic core, or functional groups:

Compound Key Structural Features Biological Activity Reference
(5E)-5-(4-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 4-Chlorophenyl substituent; E-configuration Anticancer (cell line inhibition), kinase inhibition
(5E)-5-(2-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2-Chlorophenyl substituent; E-configuration Research focus on synthesis and structural characterization
(5Z)-5-(Dihydrobenzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Dihydrobenzofuran substituent; Z-configuration Antitumor activity (IC₅₀: 6–8 µM in HCT 116/Caco2 cells); DYRK1A inhibition (IC₅₀: 0.064 µM)
(5E)-5-(2-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2-Isobutoxy group; enhanced solubility Limited activity data; structural focus on alkoxy effects
(5E)-5-(5-Bromo-2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Bromine and isopropoxy substituents; halogenated arylidene No direct activity reported; structural analog for halogen interactions

Key Observations :

  • Substituent Effects: Chlorine atoms (as in 4-chloro or 2-chloro derivatives) enhance electrophilic character and binding to kinase active sites, whereas alkoxy groups (e.g., isobutoxy) improve solubility .
Physicochemical Properties
  • Molecular Weight : Most analogs range between 280–320 g/mol. The target compound’s molecular formula (C₈H₅ClN₂OS₃) suggests a molar mass of ~276.8 g/mol, slightly lower than alkoxy-substituted derivatives (e.g., 293.4 g/mol for isobutoxy analogs) .
  • Solubility : Thienyl substituents may reduce aqueous solubility compared to hydroxy- or methoxy-substituted analogs .

Biological Activity

(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a thiol moiety, suggesting possible interactions with biological targets.

  • Chemical Formula : C₈H₄ClNOS₃
  • CAS Number : 470713-29-2
  • Molecular Weight : 233.74 g/mol

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in various studies.

Anticancer Activity

A significant focus of research has been on the anticancer properties of thiazole derivatives. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating caspase pathways.
    • It inhibits key signaling pathways involved in tumor growth and angiogenesis.
  • Case Studies :
    • A study reported that thiazole derivatives showed IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent anticancer activity compared to standard drugs like Staurosporine .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-76.50
This compoundHepG27.00
StaurosporineMCF-70.77
StaurosporineHepG28.40

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • In Vitro Studies :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values were determined through disk diffusion methods.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Structure Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. Modifications on the thiazole ring or substituents can enhance or reduce their biological efficacy.

  • Thione-Thiol Tautomerism :
    • The tautomeric forms of the compound contribute to its reactivity and biological activity.
    • Studies suggest that the thiol form is more active than the thione form in biological assays .

Q & A

Q. What are the optimal synthetic routes for (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving 5-chlorothiophene-2-carbaldehyde and thiourea derivatives. A modified Biginelli reaction (one-pot multicomponent synthesis) has been reported for structurally related thiazolidinones, achieving yields of ~60–75% under reflux in ethanol with catalytic acetic acid . For improved yields, microwave-assisted synthesis or solvent-free conditions (e.g., using ionic liquids) may reduce side reactions. Purification via column chromatography with ethyl acetate/hexane (1:3) is recommended .

Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) is definitive for determining stereochemistry. For example, SC-XRD analysis of the analogous compound (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one confirmed the E-configuration via bond angles and torsion parameters (C5–C6–C7–S1 = 178.2°) .
  • Nuclear Magnetic Resonance (NMR) : The coupling constant 3JHH^3J_{H-H} in 1^1H NMR (e.g., ~16 Hz for olefinic protons) supports trans-configuration. 13^{13}C NMR can detect deshielded carbonyl carbons (~170–175 ppm) .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and functional groups?

  • Methodological Answer :
  • FT-IR : Key peaks include ν(S-H) at ~2550 cm⁻¹ (mercapto group), ν(C=O) at ~1680 cm⁻¹ (thiazolone), and ν(C=C) at ~1600 cm⁻¹ (conjugated system) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 302.38 for C₁₆H₁₈N₂O₂S) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content within ±0.3% .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., chloro vs. methoxy) influence the compound’s reactivity in biological assays?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilicity indices and frontier molecular orbitals. For example, the chloro group increases electrophilicity at the thiophene ring, enhancing interactions with biological targets like enzymes .
  • Structure-Activity Relationship (SAR) : Replace the 5-chloro group with electron-donating groups (e.g., methoxy) and compare inhibitory activity against target proteins (e.g., kinase assays) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Standardized Assay Protocols : Discrepancies often arise from variations in solvent (DMSO vs. aqueous buffers), cell lines, or incubation times. Use OECD guidelines for cytotoxicity assays (e.g., MTT assay at 24–48 hrs) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, conflicting antimicrobial data may stem from differences in bacterial strains or compound solubility .

Q. How can environmental fate and degradation pathways of this compound be modeled in ecotoxicology studies?

  • Methodological Answer :
  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) software (e.g., EPI Suite) to predict logP (lipophilicity) and biodegradation half-lives. The thiophene ring may resist hydrolysis, requiring photodegradation studies under UV light .
  • Metabolite Identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS. Expected Phase I metabolites include sulfoxide derivatives .

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